![molecular formula C10H15Cl2N3 B2833020 N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]aniline dihydrochloride CAS No. 166904-37-6](/img/structure/B2833020.png)

N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]aniline dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

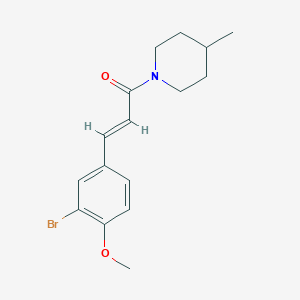

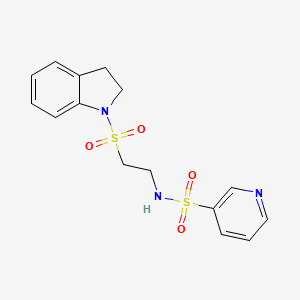

“N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]aniline dihydrochloride” is a chemical compound with the CAS Number: 166904-37-6 . It has a molecular weight of 248.15 . The IUPAC name for this compound is N-(imidazolidin-2-ylidenemethyl)aniline dihydrochloride .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, heating compounds with a two-fold molar excess of acyl or sulfonyl chloride in the presence of triethylamine (TEA) leads to the formation of products substituted both at the nitrogen atom of the imine C=N-H moiety and at the N-1 position of the 4,5-dihydro-1H-imidazole ring .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13N3.2ClH/c1-2-4-9(5-3-1)13-8-10-11-6-7-12-10;;/h1-5,8,11-13H,6-7H2;2*1H . This provides a detailed description of the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving “N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]aniline dihydrochloride” are not available, imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are involved in a variety of chemical reactions, with an emphasis on the bonds constructed during the formation of the imidazole .Aplicaciones Científicas De Investigación

- Research has explored the antibacterial and antifungal potential of this compound. It may inhibit the growth of certain bacteria and fungi, making it relevant for developing novel antimicrobial agents .

- Investigations suggest that N-((4,5-Dihydro-1H-imidazol-2-yl)methyl)aniline dihydrochloride exhibits cytotoxic effects against cancer cells. Its mechanism of action and potential as an anticancer agent warrant further study .

- The compound’s structure resembles that of TGF-β type I receptor kinase inhibitors. Researchers have identified it as a potent and selective inhibitor, making it a candidate for cancer immunotherapy and antifibrotic treatments .

- Imidazole-containing compounds often possess antioxidant properties. While specific data on this compound’s antioxidant activity is limited, its structural features suggest potential in scavenging free radicals .

- The imidazole moiety plays a crucial role in biological activity modulation. Researchers have explored derivatives of 1,3-diazole (which includes imidazole) for various effects, such as antibacterial, anti-inflammatory, and antitumor activities .

- The guanidine scaffold, to which this compound belongs, has been utilized in clinically approved drugs. Guanidine derivatives are present in medications for hypertension, diabetes, heartburn, and peptic ulcers. Understanding the properties of N-((4,5-Dihydro-1H-imidazol-2-yl)methyl)aniline dihydrochloride contributes to drug development and medicinal chemistry .

Antibacterial and Antifungal Activity

Cytotoxicity and Anticancer Properties

Immunotherapeutic Applications

Antioxidant Potential

Biological Activity Modulation

Drug Development and Medicinal Chemistry

Direcciones Futuras

The future directions for research on this compound and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential biological activities. Given the importance of imidazole and guanidine derivatives in medicine and chemistry , there is potential for significant future research in this area.

Propiedades

IUPAC Name |

N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3.2ClH/c1-2-4-9(5-3-1)13-8-10-11-6-7-12-10;;/h1-5,13H,6-8H2,(H,11,12);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWCHZPOTPFIFKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)CNC2=CC=CC=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4,5-Dihydro-1H-imidazol-2-yl)methyl)aniline dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{2-[2-(4-methylphenyl)-3H-imidazo[4,5-b]pyridin-3-yl]ethyl}-N-propylpiperazine-1-carboxamide](/img/structure/B2832938.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2832945.png)

![4-chloro-3-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2832948.png)

![1-([2,3'-Bifuran]-5-ylmethyl)-3-benzhydrylurea](/img/structure/B2832952.png)

![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2832953.png)

![(3E)-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2832955.png)

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-fluorophenoxy)propan-1-one](/img/structure/B2832956.png)